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Compound of Interest

Compound Name: 2,3-Dimethyl-6-nitroaniline

Cat. No.: B184222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation of organic molecules. This application note provides a detailed protocol

and data interpretation for the ¹H NMR spectrum of 2,3-Dimethyl-6-nitroaniline, a key

intermediate in various synthetic applications. The provided data and methodologies are

intended to support researchers in quality control, reaction monitoring, and structural

verification.

¹H NMR Spectral Data of 2,3-Dimethyl-6-nitroaniline
The ¹H NMR spectrum of 2,3-Dimethyl-6-nitroaniline was acquired in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

7.75 Doublet (d) 1H 9.0 Ar-H

7.15
Broad Singlet (br

s)
2H - -NH₂

6.50 Doublet (d) 1H 8.7 Ar-H

2.30 Singlet (s) 3H - Ar-CH₃

2.10 Singlet (s) 3H - Ar-CH₃

Note: Data sourced from publicly available spectra.[1]

Experimental Protocol
This section details the methodology for acquiring the ¹H NMR spectrum of 2,3-Dimethyl-6-
nitroaniline.

1. Sample Preparation:

Weigh approximately 5-10 mg of purified 2,3-Dimethyl-6-nitroaniline.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

2. NMR Data Acquisition:

Instrument: 400 MHz NMR Spectrometer
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Solvent: CDCl₃

Temperature: 298 K (25 °C)

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

Number of Scans: 16-64 (adjust based on sample concentration).

Acquisition Time: ~4 seconds.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-10 ppm.

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase correction to ensure all peaks are in the absorptive mode.

Apply baseline correction to obtain a flat baseline.

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Integrate all signals to determine the relative number of protons.

Analyze the multiplicities and coupling constants to determine the spin-spin splitting patterns.

Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR spectroscopic analysis of

an organic compound like 2,3-Dimethyl-6-nitroaniline.

Caption: Workflow for 1H NMR analysis.

Structural Interpretation
The ¹H NMR spectrum of 2,3-Dimethyl-6-nitroaniline shows distinct signals that correspond to

the protons in the molecule. The two singlets at 2.10 and 2.30 ppm, each integrating to 3H, are
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assigned to the two methyl groups attached to the aromatic ring. The broad singlet at 7.15

ppm, integrating to 2H, is characteristic of the amine (-NH₂) protons. The two doublets in the

aromatic region at 6.50 and 7.75 ppm, each integrating to 1H, are assigned to the two aromatic

protons. The coupling constants of 8.7 and 9.0 Hz are typical for ortho-coupling between

adjacent aromatic protons, confirming their positions on the benzene ring. This spectral data is

consistent with the structure of 2,3-Dimethyl-6-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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